3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde
Description
3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a heteroaromatic compound featuring a benzaldehyde core substituted at position 3 with a chlorine atom and at position 2 with a 2-methylimidazole moiety.
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-chloro-2-(2-methylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-13-5-6-14(8)11-9(7-15)3-2-4-10(11)12/h2-7H,1H3 |
InChI Key |
CQIMFXSZELZELT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=C(C=CC=C2Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reaction: The imidazole ring is then substituted onto the benzaldehyde ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid.
Reduction: 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, altering their function .
Comparison with Similar Compounds
Key Observations :
- The aldehyde group in the target compound enhances reactivity for further functionalization compared to amine- or methoxy-substituted analogs.
- Chlorine substitution increases molecular polarity but may reduce solubility compared to methoxy derivatives .
Biological Activity
3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde (CAS No: 1698984-13-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and antiviral activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde is . The compound features a chlorinated benzaldehyde moiety attached to a methyl-substituted imidazole ring, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring imidazole rings. For instance, derivatives similar to 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde have shown promising results in inhibiting various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (cervical carcinoma) | 0.70 | |
| Compound B | U2OS (osteosarcoma) | 0.69 | |
| 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde | TBD | TBD | TBD |
In vitro studies have indicated that certain imidazole derivatives exhibit strong binding affinities to heat shock protein 90 (Hsp90), a critical target in cancer therapy. This interaction can lead to the inhibition of cancer cell proliferation and metastasis.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Imidazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several imidazole derivatives against common bacterial strains. The results indicated that compounds with similar structures to 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde exhibited significant antibacterial effects:
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|---|
| Compound C | E. coli | 15 | |
| Compound D | S. aureus | 10 | |
| 3-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde | TBD | TBD | TBD |
Antiviral Activity
Emerging research indicates that certain imidazole derivatives possess antiviral properties, particularly against HIV and other viral pathogens. The structural features of these compounds can enhance their bioactivity.
Research Findings: Antiviral Potential
A comparative study of various imidazole derivatives demonstrated that modifications at specific positions significantly influenced their antiviral efficacy:
Table 3: Antiviral Activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
